4-Methoxypiperidine-3-carboxylic acid
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Overview
Description
4-Methoxypiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids . The compound’s structure includes a methoxy group (-OCH3) attached to the piperidine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidine-3-carboxylic acid typically involves the functionalization of piperidine derivatives. One common method includes the enantioselective multistage synthesis, where key steps involve azide reductive cyclization of aldehydes . Another approach is the chemical resolution of racemic mixtures to obtain optically pure enantiomers .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. These methods often involve multicomponent reactions, hydrogenation, and cyclization processes under controlled conditions to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
4-Methoxypiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy group influences its binding affinity and reactivity with enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Piperidine-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methylpiperidine-3-carboxylic acid: Contains a methyl group instead of a methoxy group, affecting its steric and electronic characteristics
Uniqueness: 4-Methoxypiperidine-3-carboxylic acid’s uniqueness lies in its methoxy group, which enhances its solubility, reactivity, and potential biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methoxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
MVZVSBABUWKGOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCNCC1C(=O)O |
Origin of Product |
United States |
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